Cas no 72662-80-7 (Thiomorpholine, 4-(phenylmethyl)-)
Thiomorpholine, 4-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Thiomorpholine, 4-(phenylmethyl)-
- Cambridge id 5256929
- AKOS006228511
- 72662-80-7
- 4-benzylthiomorpholine
- HMS1580A18
- SCHEMBL612959
-
- MDL: MFCD00975994
- Inchi: 1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
- InChI Key: OYLTYHXSZIVBOZ-UHFFFAOYSA-N
- SMILES: S1CCN(CC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 193.09265
- Monoisotopic Mass: 193.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 28.5Ų
Experimental Properties
- PSA: 3.24
Thiomorpholine, 4-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432490-1 g |
4-Benzylthiomorpholine |
72662-80-7 | 1g |
€512.40 | 2023-07-18 | ||
| abcr | AB432490-5 g |
4-Benzylthiomorpholine |
72662-80-7 | 5g |
€1,373.40 | 2023-07-18 | ||
| Chemenu | CM524602-1g |
4-Benzylthiomorpholine |
72662-80-7 | 97% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A768706-5g |
4-Benzylthiomorpholine |
72662-80-7 | 97% | 5g |
$1700.0 | 2025-04-17 | |
| abcr | AB432490-1g |
4-Benzylthiomorpholine; . |
72662-80-7 | 1g |
€1555.10 | 2025-04-16 | ||
| abcr | AB432490-5g |
4-Benzylthiomorpholine |
72662-80-7 | 5g |
€1373.40 | 2023-09-04 |
Thiomorpholine, 4-(phenylmethyl)- Suppliers
Thiomorpholine, 4-(phenylmethyl)- Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Thiomorpholine, 4-(phenylmethyl)-
Thiomorpholine, 4-(phenylmethyl)- (CAS No. 72662-80-7): An Overview and Recent Advances
Thiomorpholine, 4-(phenylmethyl)- (CAS No. 72662-80-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-benzylthiomorpholine, belongs to the thiomorpholine class of heterocyclic compounds, which are characterized by a four-membered ring containing a sulfur atom. The presence of the benzyl group at the 4-position imparts unique chemical and biological properties, making it a valuable scaffold in drug discovery and development.
The thiomorpholine ring system is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based drugs. Additionally, the benzyl substituent enhances the lipophilicity and bioavailability of the compound, making it an attractive candidate for optimizing pharmacokinetic properties. Recent studies have highlighted the potential of 4-benzylthiomorpholine in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications.
In the realm of anti-inflammatory research, 4-benzylthiomorpholine has shown promising results in modulating inflammatory pathways. A study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-benzylthiomorpholine exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. The selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area where 4-benzylthiomorpholine has shown significant potential is in antiviral therapy. Research conducted at the University of California, Los Angeles (UCLA) revealed that certain derivatives of 4-benzylthiomorpholine possess antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral replication processes, making these compounds promising candidates for further development as antiviral agents.
In the field of anticancer research, 4-benzylthiomorpholine has been investigated for its ability to induce apoptosis in cancer cells. A study published in *Cancer Research* demonstrated that derivatives of 4-benzylthiomorpholine can selectively target and kill cancer cells while sparing normal cells. The mechanism involves modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death.
The synthetic accessibility of 4-benzylthiomorpholine is another factor contributing to its appeal in drug discovery. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One notable method involves the reaction of 4-chlorothiomorpholine with benzylamine under mild conditions, yielding high yields and purity. This synthetic flexibility allows for the rapid generation of structurally diverse libraries for high-throughput screening.
Recent advances in computational chemistry have also played a crucial role in optimizing the design of 4-benzylthiomorpholine derivatives. Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins, guiding the rational design of more potent and selective analogs. Machine learning algorithms have been employed to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, accelerating the drug discovery process.
In conclusion, Thiomorpholine, 4-(phenylmethyl)- (CAS No. 72662-80-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive scaffold for developing new drugs targeting inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, solidifying its position as a valuable tool in modern drug discovery.
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